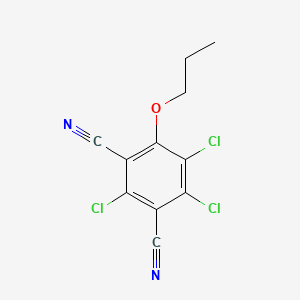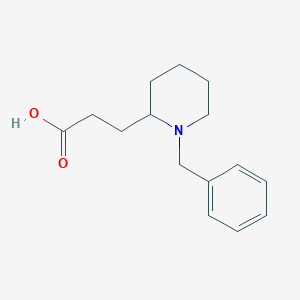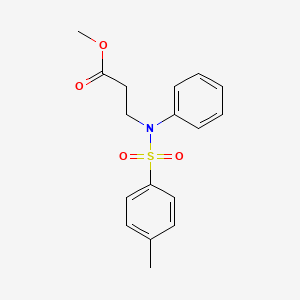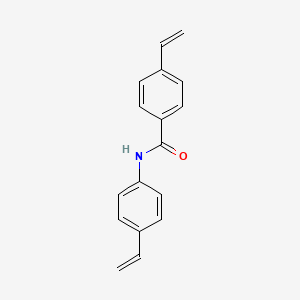
(2S)-2-phenylbutane-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-phenylbutane-2-ol is an organic compound with the molecular formula C10H14O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenylbutane-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-phenylbutan-2-one, using a chiral reducing agent to ensure the desired stereochemistry. For example, the use of a chiral catalyst such as ®- or (S)-BINAP in combination with a reducing agent like sodium borohydride can yield this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of 2-phenylbutan-2-one using alcohol dehydrogenases (ADHs) is a common method. This approach is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-phenylbutane-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 2-phenylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 2-phenylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-phenylbutan-2-one
Reduction: 2-phenylbutane
Substitution: 2-phenylbutyl chloride
Applications De Recherche Scientifique
(2S)-2-phenylbutane-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Industry: this compound can be used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism by which (2S)-2-phenylbutane-2-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, which catalyze the reduction or oxidation of the alcohol group. The molecular targets and pathways involved include the active sites of these enzymes, where the compound binds and undergoes the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-phenylbutane-2-ol: The enantiomer of (2S)-2-phenylbutane-2-ol, which has the opposite stereochemistry.
2-phenylbutan-2-one: The corresponding ketone, which can be reduced to form this compound.
2-phenylbutane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2S)-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m0/s1 |
Clé InChI |
XGLHYBVJPSZXIF-JTQLQIEISA-N |
SMILES isomérique |
CC[C@@](C)(C1=CC=CC=C1)O |
SMILES canonique |
CCC(C)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















